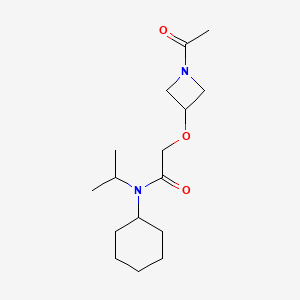![molecular formula C17H25N7O3 B6978007 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]azetidine-1-carboxamide](/img/structure/B6978007.png)
3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]azetidine-1-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the construction of the piperidine and pyrazole rings, and the final coupling to form the azetidine carboxamide structure. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts or reagents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]azetidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring structure and may have similar biological activities.
Pyrazole derivatives: Compounds containing the pyrazole ring can exhibit comparable pharmacological properties.
Piperidine derivatives: These compounds are often used in medicinal chemistry for their diverse biological activities.
Uniqueness
3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]azetidine-1-carboxamide is unique due to its specific combination of heterocyclic structures, which can confer distinct biological activities and therapeutic potential. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O3/c1-12-19-16(27-21-12)11-26-15-9-24(10-15)17(25)20-13-4-3-5-23(7-13)14-6-18-22(2)8-14/h6,8,13,15H,3-5,7,9-11H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXOBXPWKZOZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)COC2CN(C2)C(=O)NC3CCCN(C3)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1-acetylazetidin-3-yl)oxy-N-[5-bromo-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B6977927.png)

![[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-[(2R,3R)-2-phenyloxan-3-yl]methanone](/img/structure/B6977953.png)
![2-(1-acetylazetidin-3-yl)oxy-N-[(2,5-difluorophenyl)methyl]-N-phenylacetamide](/img/structure/B6977959.png)
![3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)azetidine-1-carboxamide](/img/structure/B6977965.png)
![2-(1-acetylazetidin-3-yl)oxy-N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)acetamide](/img/structure/B6977967.png)
![N-(2,5-dichloro-4-methylphenyl)-3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6977986.png)
![3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)azetidine-1-carboxamide](/img/structure/B6977994.png)
![1-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoazepan-3-yl]-3-(5,6,7,8-tetrahydroquinolin-3-yl)urea](/img/structure/B6978000.png)
![1-[2-(3-hydroxy-2-oxoazepan-1-yl)acetyl]-N-propan-2-ylpyrrolidine-3-sulfonamide](/img/structure/B6978009.png)
![2-(1-acetylazetidin-3-yl)oxy-N-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)acetamide](/img/structure/B6978017.png)
![N-(4-chloro-2-methylnaphthalen-1-yl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide](/img/structure/B6978019.png)
![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperidine-1-carboxamide](/img/structure/B6978021.png)
![N-[2-(4-chlorophenyl)-2-methoxyethyl]-3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6978027.png)
